
N-(6-Acetamidopyridin-2-yl)-6-bromohexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Acetamidopyridin-2-yl)-6-bromohexanamide: is a synthetic organic compound that features a pyridine ring substituted with an acetamido group at the 6-position and a bromohexanamide chain at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Acetamidopyridin-2-yl)-6-bromohexanamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 2-bromopyridine and 6-aminohexanoic acid.
Acetylation: The amino group of 6-aminohexanoic acid is acetylated using acetic anhydride to form 6-acetamidohexanoic acid.
Coupling Reaction: The acetamidohexanoic acid is then coupled with 2-bromopyridine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
N-(6-Acetamidopyridin-2-yl)-6-bromohexanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) in aqueous medium.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with modified functional groups.
Hydrolysis: 6-acetamidohexanoic acid and 2-bromopyridine.
科学研究应用
N-(6-Acetamidopyridin-2-yl)-6-bromohexanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be incorporated into polymers to impart specific properties such as thermal stability or responsiveness to environmental stimuli.
Biological Studies: It can be used as a probe to study biological processes involving pyridine derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of N-(6-Acetamidopyridin-2-yl)-6-bromohexanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The acetamido and bromohexanamide groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-(6-Acetamidopyridin-2-yl)acetamide: Lacks the bromohexanamide chain, making it less hydrophobic.
N-(6-Aminopyridin-2-yl)-6-bromohexanamide: Lacks the acetamido group, potentially altering its reactivity and binding properties.
N-(6-Acetamidopyridin-2-yl)-6-chlorohexanamide: Substitutes bromine with chlorine, which may affect its reactivity and biological activity.
Uniqueness
N-(6-Acetamidopyridin-2-yl)-6-bromohexanamide is unique due to the presence of both the acetamido group and the bromohexanamide chain, which confer specific chemical and biological properties
属性
CAS 编号 |
632285-87-1 |
|---|---|
分子式 |
C13H18BrN3O2 |
分子量 |
328.20 g/mol |
IUPAC 名称 |
N-(6-acetamidopyridin-2-yl)-6-bromohexanamide |
InChI |
InChI=1S/C13H18BrN3O2/c1-10(18)15-11-6-5-7-12(16-11)17-13(19)8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3,(H2,15,16,17,18,19) |
InChI 键 |
JUODAHNFXMMNJR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC(=CC=C1)NC(=O)CCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B12577612.png)
![3-({2-Oxo-2-[(pentylcarbamoyl)amino]ethyl}disulfanyl)-N-(pentylcarbamoyl)propanamide](/img/structure/B12577616.png)
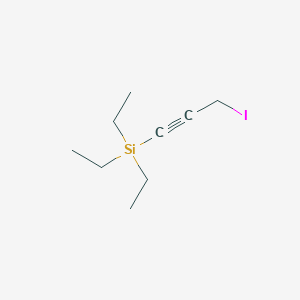
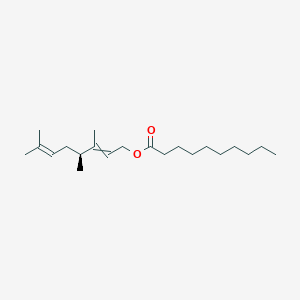
![4-[3-(4-Butoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol](/img/structure/B12577639.png)
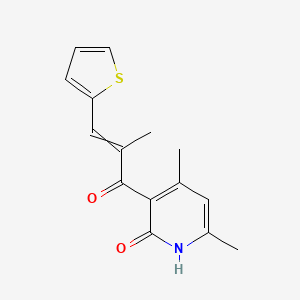
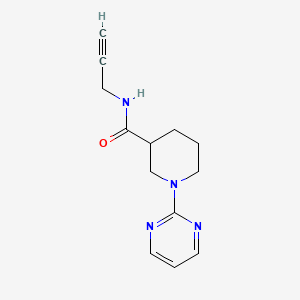
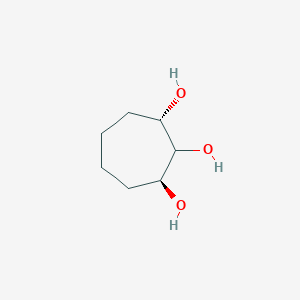
![3H-Pyrido[3,4-b]indole, 1-[(2-bromophenyl)methyl]-4,9-dihydro-](/img/structure/B12577651.png)


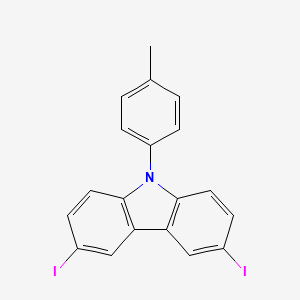
![2,2'-[Thiene-2,5-diyldi(4,1-phenylene)]bis(5-bromothiophene)](/img/structure/B12577668.png)
